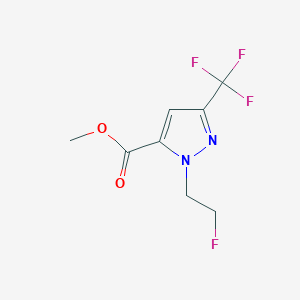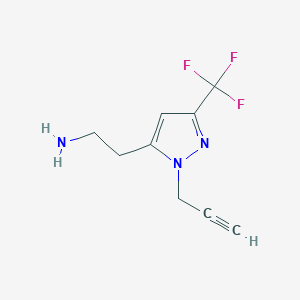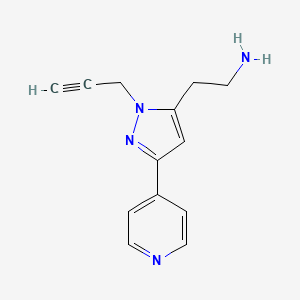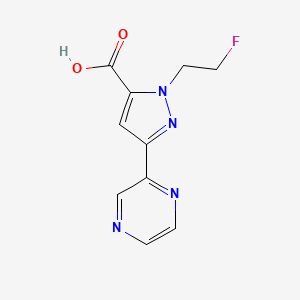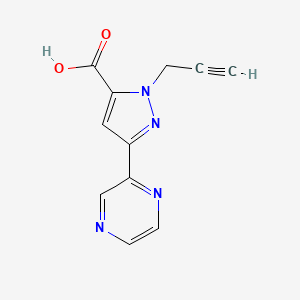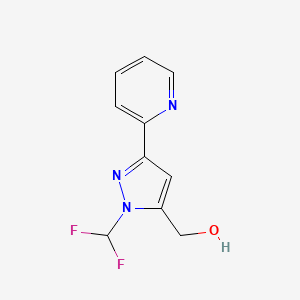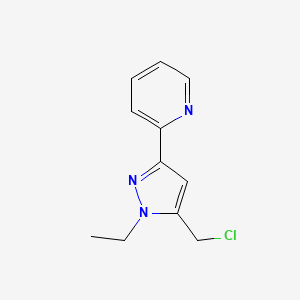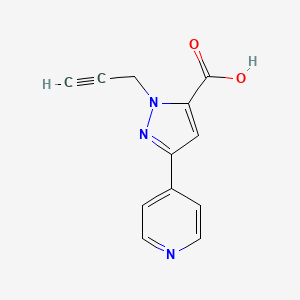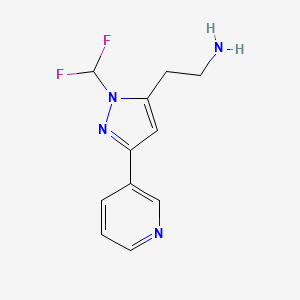
2-(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)ethan-1-amine
Overview
Description
2-(1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)ethan-1-amine, also known as DFPE, is a pyrazole-based compound with potential applications in medicinal chemistry and drug discovery. DFPE has been studied for its ability to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. DFPE has also been studied for its potential to inhibit other types of enzymes, including the enzyme carbonic anhydrase (CA).
Scientific Research Applications
Catalysis and Polymerization
Research has shown the utility of pyrazolylamine ligands, which share structural similarities with 2-(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)ethan-1-amine, in the field of catalysis and polymerization. Specifically, these ligands, when activated with aluminum co-catalysts, can catalyze the oligomerization or polymerization of ethylene, producing compounds with significant industrial applications. The nature of the products from these reactions can be influenced by the choice of co-catalyst and solvent, highlighting the ligand's versatility in synthesizing a range of polymeric materials (Obuah et al., 2014).
Synthesis of Heterocyclic Compounds
The compound also plays a role in the synthesis of novel heterocyclic compounds. For instance, it has been used as a precursor in the synthesis of new 4-amino-1H-pyrazolo[3,4-b]pyridines, demonstrating its importance in creating biologically active molecules. This process involves annulation reactions that are catalyzed by tin(IV) chloride, indicating its utility in medicinal chemistry for generating compounds with potential therapeutic applications (Huanan Hu et al., 2018).
Anticancer Research
The structural motif of this compound is found in compounds explored for their anticancer properties. For example, derivatives have been synthesized and evaluated for cytotoxicity against various human cancer cell lines. These studies have identified compounds exhibiting moderate to good cytotoxicity, providing a foundation for further development of anticancer agents (Alam et al., 2018).
Antibacterial Activity
Moreover, derivatives of this compound have been synthesized for exploring their antibacterial activity. Research in this domain focuses on designing and synthesizing novel molecules with the potential to combat bacterial infections, underscoring the compound's relevance in addressing antibiotic resistance issues (Reddy & Prasad, 2021).
Properties
IUPAC Name |
2-[2-(difluoromethyl)-5-pyridin-3-ylpyrazol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N4/c12-11(13)17-9(3-4-14)6-10(16-17)8-2-1-5-15-7-8/h1-2,5-7,11H,3-4,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEIYQFHZJQIEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)CCN)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


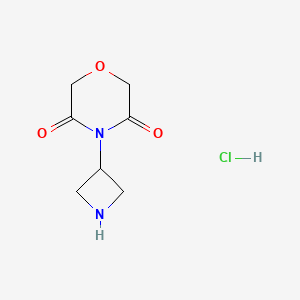
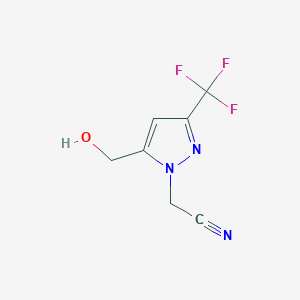
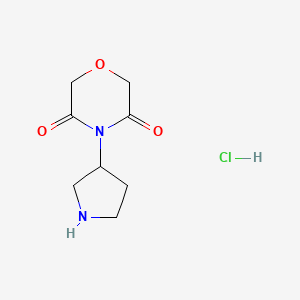
![4-[(Oxan-4-yl)methylidene]piperidine hydrochloride](/img/structure/B1479507.png)

